molecular formula C16H14N2O3 B14856858 N-benzyl-3-(2-nitrophenyl)prop-2-enamide

N-benzyl-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B14856858
M. Wt: 282.29 g/mol
InChI Key: DHBJTRCBAOYABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(2-nitrophenyl)prop-2-enamide is an α,β-unsaturated amide featuring a benzyl group attached to the amide nitrogen and a 2-nitrophenyl substituent at the β-position of the propenamide backbone. The 2-nitro substitution likely influences electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may alter reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-benzyl-3-(2-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C16H14N2O3/c19-16(17-12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)18(20)21/h1-11H,12H2,(H,17,19)

InChI Key

DHBJTRCBAOYABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction:

      Starting Materials: Benzylamine and 2-nitrobenzaldehyde.

      Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, forming the intermediate Schiff base.

      Subsequent Reaction: The intermediate Schiff base is then subjected to a reaction with acryloyl chloride in the presence of a base such as triethylamine to yield (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide.

  • Industrial Production Methods:

    • The industrial production of (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

      Reagents and Conditions: The nitro group in (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride in the presence of a transition metal catalyst.

      Major Products: The reduction of the nitro group yields (2E)-N-benzyl-3-(2-aminophenyl)acrylamide.

  • Oxidation:

      Reagents and Conditions: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

      Major Products: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

  • Substitution:

      Reagents and Conditions: The acrylamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

      Major Products: Substitution reactions yield various substituted acrylamide derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and other functionalized molecules.

Biology and Medicine:

    Pharmacological Research: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Industry:

    Material Science: (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-3-(2-nitrophenyl)acrylamide is primarily based on its ability to interact with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect protein function and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares N-benzyl-3-(2-nitrophenyl)prop-2-enamide with key structural analogs, highlighting substituent positions, molecular properties, and biological activities.

Compound Name Substituent Position Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity Synthesis Reference
This compound 2-Nitro C₁₆H₁₃N₂O₃ 282.29 Not reported Inferred from analogs Inferred
N-Benzyl-3-(4-nitrophenyl)prop-2-enamide 4-Nitro C₁₆H₁₃N₂O₃ 282.29 118–128 Insecticidal potential
N-Benzyl-3-(4-fluorophenyl)prop-2-enamide 4-Fluoro C₁₆H₁₃FNO₂ 269.29 118–128 Plant growth delay
(2E)-N-Benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) 4-Butoxy C₂₀H₂₂NO₂ 353.41 Not reported Antiviral (ZIKV inhibition)
N-Benzyl-3-(3-nitrophenyl)prop-2-enamide 3-Nitro C₁₆H₁₃N₂O₃ 282.29 Not reported Scaffold for drug discovery
Key Observations:
  • The 4-fluoro derivative exhibits plant growth modulation, suggesting substituent electronic properties (e.g., electronegativity) influence bioactivity .
  • Thermal Properties : The 4-nitro and 4-fluoro analogs share similar melting points (118–128°C), implying comparable crystallinity despite differing substituents .
  • Antiviral Activity : SBI-0090799, a 4-butoxy analog, inhibits Zika virus replication by targeting ER membrane remodeling, highlighting the role of bulky substituents in antiviral mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.